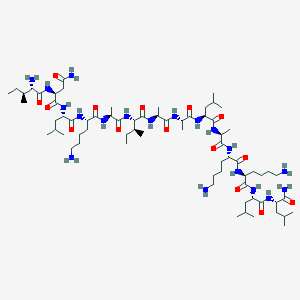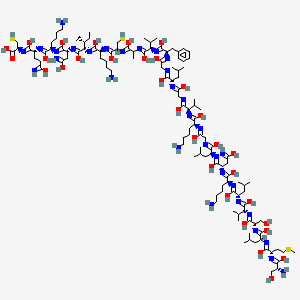
mastoparan-M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mastoparan-M is a member of the class of mastopyrans that is a 14-amino acid polypeptide comprising isoleucyl, asparaginyl, leucyl, lysyl, alanyl, isoleucyl, alanyl, alanyl, leucyl, alanyl, lysyl, lysyl, leucyl, and leucinamide residues coupled in sequence. It is the major active component of the venom of the hornet Vespa mandarinia and causes degranulation of mast cells. It exhibits antimicrobial activity against both Gram-positive and -negative bacteria as well as haemolytic activity on chicken, human and sheep erythrocytes. It has a role as an antibacterial agent. It is a member of mastoparans and a peptidyl amide.
Applications De Recherche Scientifique
1. Cancer Therapy
Mastoparan (MP), a potent facilitator of mitochondrial permeability transition, has potential as an antitumor agent. Encapsulated in transferrin-modified liposomes with a pH-sensitive fusogenic peptide (GALA), MP can be selectively delivered to mitochondria in tumor cells, demonstrating utility for cancer therapy (Yamada et al., 2005).
2. Treatment of Melanoma
Mastoparan has been shown to induce apoptosis in melanoma cells via the mitochondrial apoptosis pathway, significantly reducing the growth of subcutaneous melanoma in mice and increasing survival. This suggests its potential for treating malignant melanoma (Azevedo et al., 2015).
3. Plant MAP Kinase Signaling Activation
Mastoparan can rapidly activate plant MAP kinase signaling independent of heterotrimeric G proteins. This ability to directly stimulate the guanine nucleotide exchange reaction of G proteins has implications for plant biology research and potential agricultural applications (Miles et al., 2004).
4. Development of Antimicrobial Agents
Mastoparan exhibits strong antimicrobial activities, making it a candidate for developing antimicrobial agents. Targeted design improvements could enhance the stability and transmembrane delivery of these agents (Chen et al., 2018).
5. Antimicrobial and Antifungal Properties
Mastoparans have demonstrated significant antimicrobial and antifungal properties, providing potential applications in clinical practice for controlling microorganisms that cause infectious diseases (Silva et al., 2017).
6. Insight into Mastoparan Precursors
Research into the precursors of mastoparan, mastoparanogen, can provide insights into the peptide's structure and biological activities, which is crucial for the development of potential drug therapies (Xu et al., 2006).
7. Broad-Spectrum Antiviral Activity
A mastoparan-derived peptide, MP7-NH2, has been shown to possess broad-spectrum antiviral activity against enveloped viruses, making it a candidate for antiviral drug development (Sample et al., 2013).
8. Treatment of Bacterial Skin Infections
Topical treatment with mastoparan can enhance the clearance of Staphylococcus aureus from infected skins, accelerating healing and providing protection against reinfection. Its activation of local mast cells offers a novel approach to treating bacterial skin infections (Arifuzzaman et al., 2019).
Propriétés
Nom du produit |
mastoparan-M |
|---|---|
Bioactivité |
Antimicrobial |
Séquence |
INLKAIAALAKKLL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




